![molecular formula C13H13BrN2O2S2 B4646471 4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide](/img/structure/B4646471.png)
4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide
Overview
Description
4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide, also known as BPTES, is a small molecule inhibitor that has gained significant attention as a potential drug target in cancer research. It selectively inhibits the enzyme glutaminase 1 (GLS1), which plays a crucial role in the conversion of glutamine to glutamate, a key metabolite in cancer cells. In
Mechanism of Action
4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide selectively binds to the active site of GLS1, preventing its catalytic activity. GLS1 is essential for the conversion of glutamine to glutamate, which is required for cancer cell growth and survival. By inhibiting GLS1, 4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide can disrupt the metabolic processes of cancer cells, leading to cell death.
Biochemical and Physiological Effects
4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of a wide range of cancer cells, including breast, lung, and prostate cancer cells. 4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide has also been shown to sensitize cancer cells to other anti-cancer agents, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide is its selectivity for GLS1, which makes it a promising therapeutic target in cancer research. However, 4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide has also been shown to have limited bioavailability, which may limit its effectiveness in vivo. In addition, the mechanism of action of 4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide is still not fully understood, which may limit its potential clinical applications.
Future Directions
There are several future directions for the study of 4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of GLS1. Another area of research is the investigation of the mechanism of action of 4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide, which may provide insights into the metabolic processes of cancer cells. Finally, the potential clinical applications of 4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide as a therapeutic target in cancer research should be explored further.
Scientific Research Applications
4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide has been extensively studied in cancer research as a potential therapeutic target. It has been shown to selectively inhibit GLS1, which is overexpressed in many types of cancer cells. GLS1 plays a crucial role in the conversion of glutamine to glutamate, which is essential for cancer cell growth and survival. By inhibiting GLS1, 4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide can disrupt the metabolic processes of cancer cells, leading to cell death.
properties
IUPAC Name |
4-bromo-N-(2-pyridin-2-ylsulfanylethyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S2/c14-11-4-6-12(7-5-11)20(17,18)16-9-10-19-13-3-1-2-8-15-13/h1-8,16H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUPMHNHEHMCQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCNS(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.